molecular formula C23H21ClN2O2S2 B11234995 3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one

3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one

Cat. No.: B11234995
M. Wt: 457.0 g/mol
InChI Key: GXDQVANWLMXPFB-VXPUYCOJSA-N
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Description

The compound 3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one is a complex organic molecule that features a thiazolone ring, an indole moiety, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Indole Moiety: Starting with a suitable precursor, such as 2-nitrotoluene, the indole ring can be synthesized through a Fischer indole synthesis.

    Attachment of the Hexyl Group: The hexyl group can be introduced via alkylation reactions.

    Formation of the Thiazolone Ring: The thiazolone ring can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable haloketone.

    Final Assembly: The final compound is assembled by coupling the indole moiety with the thiazolone ring and introducing the chlorophenyl group through a substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Alcohol derivatives of the carbonyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activity. The presence of the indole moiety suggests possible interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The combination of the indole and thiazolone rings may confer unique pharmacological activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The indole moiety is known to interact with various biological targets, while the thiazolone ring may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-oxo-1,3-thiazolan-4-one: Similar structure but with an oxo group instead of a thioxo group.

    3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-thione: Similar structure but with a thione group instead of a thiazolone ring.

Uniqueness

The uniqueness of 3-(3-chlorophenyl)-5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-yliden)-2-thioxo-1,3-thiazolan-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and thiazolone rings, along with the chlorophenyl group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H21ClN2O2S2

Molecular Weight

457.0 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-(1-hexyl-2-oxoindol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H21ClN2O2S2/c1-2-3-4-7-13-25-18-12-6-5-11-17(18)19(21(25)27)20-22(28)26(23(29)30-20)16-10-8-9-15(24)14-16/h5-6,8-12,14H,2-4,7,13H2,1H3/b20-19-

InChI Key

GXDQVANWLMXPFB-VXPUYCOJSA-N

Isomeric SMILES

CCCCCCN1C2=CC=CC=C2/C(=C/3\C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)/C1=O

Canonical SMILES

CCCCCCN1C2=CC=CC=C2C(=C3C(=O)N(C(=S)S3)C4=CC(=CC=C4)Cl)C1=O

Origin of Product

United States

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